

# L-870810: A Technical Guide to a Potent HIV-1 Integrase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-870810  
Cat. No.: B15580615

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## Abstract

**L-870810** is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. Belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, **L-870810** specifically targets the strand transfer step of viral DNA integration into the host genome. This document provides a comprehensive technical overview of **L-870810**, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development. Despite its promising in vitro antiviral activity and favorable preclinical pharmacokinetics, the clinical development of **L-870810** was halted due to toxicity observed in long-term animal studies. Nevertheless, it remains a valuable research tool for understanding HIV-1 integrase inhibition and for the development of next-generation antiretroviral agents.

## Chemical Structure and Properties

**L-870810** is a synthetic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[1]
Chemical Formula	C <sub>20</sub> H <sub>19</sub> FN <sub>4</sub> O <sub>4</sub> S[1]
Molecular Weight	430.45 g/mol [1]
CAS Number	410544-95-5[1]
Appearance	Solid powder
SMILES Code	<chem>O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=NC3=C1O)NCC4=CC=C(F)C=C4</chem> [1]

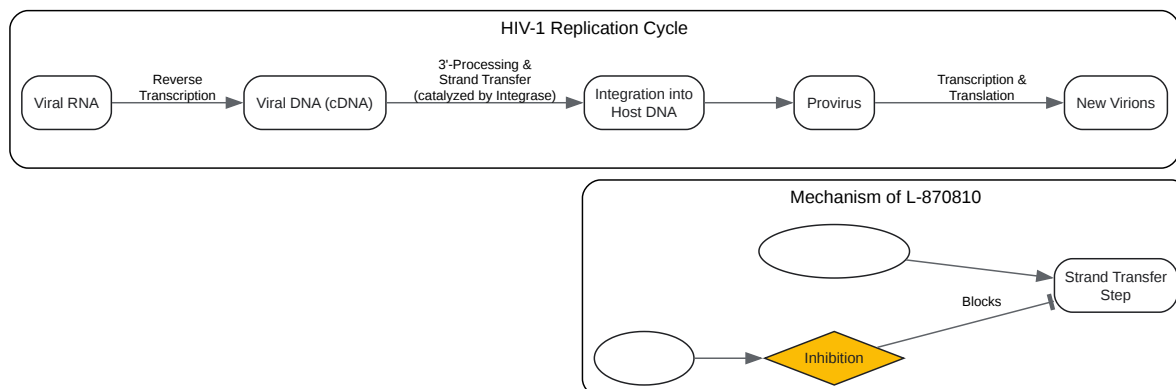
## Mechanism of Action: HIV-1 Integrase Inhibition

**L-870810** exerts its antiviral effect by specifically inhibiting the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[2] The integration of the viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle and is a prime target for antiretroviral therapy.

The process of integration involves two key catalytic steps performed by the integrase enzyme:

- **3'-Processing:** The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.
- **Strand Transfer:** The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[3]

**L-870810** is highly selective for the strand transfer step, with significantly less activity against 3'-processing.[4] It is believed to chelate the divalent metal ions (typically Mg<sup>2+</sup>) in the active site of the integrase enzyme, which are essential for its catalytic activity. This action prevents the stable association of the viral DNA with the host chromosome, thereby halting the integration process.



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Figure 1: Simplified signaling pathway of HIV-1 integration and the inhibitory action of **L-870810**.

## Biological Activity and Efficacy

**L-870810** has demonstrated potent antiviral activity against HIV-1 in various in vitro and preclinical models.

### In Vitro Antiviral Activity

The antiviral potency of **L-870810** is typically assessed by measuring the reduction of viral replication in cell culture, often quantified by the concentration required to inhibit 50% of the viral activity (IC<sub>50</sub>).

Assay Type	Cell Line/System	IC <sub>50</sub> (nM)	Reference
Strand Transfer Inhibition	Recombinant HIV-1 Integrase	8	[3]
Strand Transfer Inhibition (one blunt-ended, one pre-processed DNA)	Recombinant HIV-1 Integrase	60	[3]
Antiviral Activity (EC <sub>50</sub> )	Macrophages	1.5	[5]
Antiviral Activity (EC <sub>50</sub> )	PBMCs	14.3	[5]
Antiviral Activity (EC <sub>50</sub> )	C8166 T cells	10.6	[5]

## Activity Against Resistant Strains

Resistance to antiretroviral drugs is a significant challenge in HIV-1 therapy. Studies have shown that mutations in the integrase enzyme can confer resistance to **L-870810**. Key mutations include L74M, E92Q, and S230N.[6] Interestingly, some resistance profiles for **L-870810** are distinct from those of other classes of integrase inhibitors, such as the diketo acid analogues, suggesting different binding interactions within the integrase active site.[7]

## Pharmacokinetics and Toxicology

Preclinical studies in animal models provided initial insights into the pharmacokinetic profile of **L-870810**.

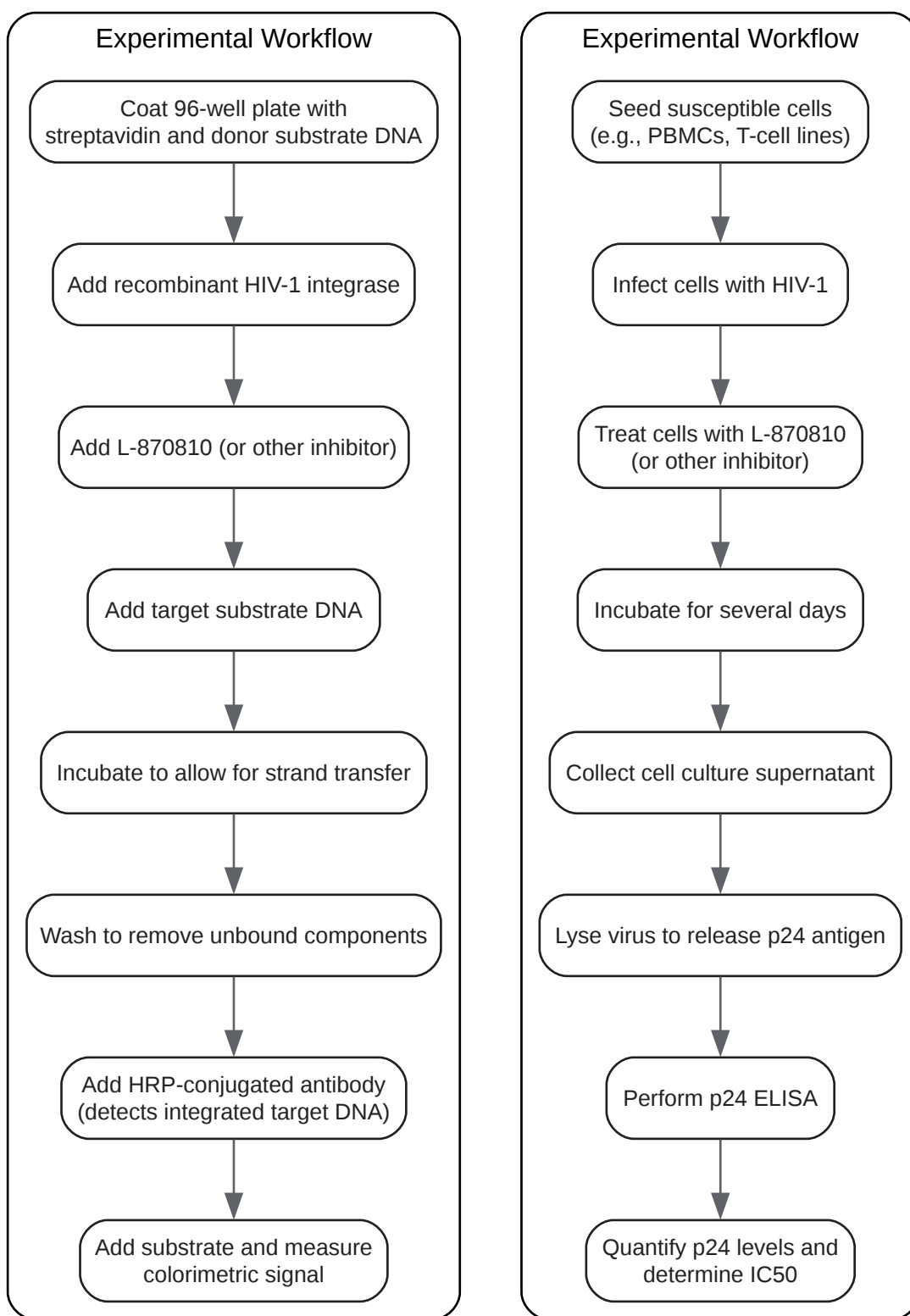
Species	Route of Administration	Key Findings	Reference
Rhesus Macaques	Oral	Good oral bioavailability (>60%) and a half-life of approximately 5 hours.	
Rats	Oral	Rapid absorption with dose-dependent exposure.	[8]

Despite its promising antiviral activity and pharmacokinetic profile, the clinical development of **L-870810** was terminated due to significant liver and kidney toxicity observed during long-term preclinical studies in dogs.[3]

## Experimental Protocols

### HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.



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- To cite this document: BenchChem. [L-870810: A Technical Guide to a Potent HIV-1 Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580615#l-870810-chemical-structure-and-properties]

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